molecular formula C21H26N2O3 B4402061 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No.: B4402061
M. Wt: 354.4 g/mol
InChI Key: IMZPLURAVGSWQT-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methoxy group, and a pentanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethylbenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pentanoylamino Group: The pentanoylamino group can be attached through an amide coupling reaction using pentanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-ethyl-N-[3-hydroxy-4-(pentanoylamino)phenyl]benzamide.

    Reduction: Formation of this compound with an amino group.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
  • 4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitrobenzamide

Uniqueness

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the methoxy and pentanoylamino groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-6-7-20(24)23-18-13-12-17(14-19(18)26-3)22-21(25)16-10-8-15(5-2)9-11-16/h8-14H,4-7H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZPLURAVGSWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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